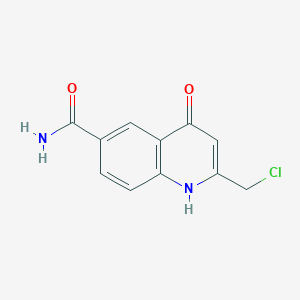

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide

Description

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is a quinoline derivative characterized by a chloromethyl group at position 2, a ketone (oxo) group at position 4, and a carboxamide substituent at position 6. Its synthesis typically involves multistep reactions, including cyclization and functional group modifications. For example, analogous compounds in the quinoline family are synthesized using TLC-purified intermediates, IR/NMR/LC-MS characterization, and chiral HPLC for enantiomer separation .

Properties

IUPAC Name |

2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-5-7-4-10(15)8-3-6(11(13)16)1-2-9(8)14-7/h1-4H,5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPQBASOFVWSAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)C=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589832 | |

| Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946755-57-3 | |

| Record name | 2-(Chloromethyl)-4-oxo-1,4-dihydroquinoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide typically involves the chloromethylation of a quinoline derivative. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is its antiviral activity. Research has demonstrated that derivatives of quinolinecarboxamides exhibit potent antiviral effects, particularly against herpes simplex virus (HSV). For instance, a study highlighted that a related compound inhibited HSV-1 adsorption on Vero cells with an effective concentration (EC50) value of approximately 10 µM and exhibited low cytotoxicity (CC50 > 1000 µM) . This suggests that compounds within this class can be further explored for their potential as antiviral agents.

Synthesis Methodologies

The synthesis of this compound has been approached through various methodologies. Recent advancements have focused on greener and more efficient synthetic pathways. For example, a study reported a simplified method for synthesizing N-1 substituted 4-Quinolone-3-Carboxamides with high yields, which could be adapted for producing derivatives like this compound . This methodology not only enhances the purity of the final product but also reduces environmental impact by minimizing hazardous waste.

Drug Development

The compound's structural characteristics make it a promising candidate in drug development. The quinolone scaffold is recognized for its versatility and ability to interact with various biological targets. The incorporation of the chloromethyl group enhances its reactivity and potential for further modifications, which could lead to the development of novel therapeutics targeting different diseases .

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of compounds similar to this compound:

- Antiviral Activity Against HSV : Research indicated that quinoline derivatives could block HSV entry into cells by inhibiting interactions with cellular receptors .

- Synthesis and Characterization : Studies have successfully synthesized various quinolone derivatives using innovative methods that ensure high yield and purity .

- Therapeutic Potential : The broad-spectrum activity of quinolone derivatives against multiple viral strains suggests that further exploration could lead to significant advancements in antiviral therapies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide involves its interaction with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The quinoline core can also interact with DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (Compound 52) Key Differences: Chloro substituent at position 6 vs. carboxamide in the target compound; adamantyl group at N3. The bulky adamantyl group enhances lipophilicity but may limit solubility . Synthesis: Purified via cyclohexane/ethyl acetate TLC; characterized by LC-MS and ¹H NMR .

- Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate Key Differences: Methyl at position 2 (vs. chloromethyl) and ethyl ester at position 6 (vs. carboxamide). Impact: The methyl group introduces steric hindrance but lacks the reactivity of chloromethyl. The ester group increases lipophilicity, reducing water solubility compared to the carboxamide .

Functional Group Modifications

- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) Key Differences: Thioxo (C=S) at position 4 vs. oxo (C=O) in the target compound. This may reduce stability or target interaction compared to oxo derivatives .

- 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) Key Differences: Fluoro at position 6, cyclopropyl at N1, and carboxylate ester at position 3. Impact: Fluorine enhances metabolic stability and electron-withdrawing effects. The cyclopropyl group may improve membrane permeability, while the ester group increases lipophilicity .

Acid/Base Functionality

- 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Key Differences: Hydroxyl at position 6 and carboxylic acid at position 2 (vs. chloromethyl and carboxamide in the target). Impact: The hydroxyl group increases acidity (pKa ~8–10), enhancing solubility at physiological pH. The carboxylic acid ionizes readily, reducing cell membrane permeability compared to the carboxamide .

Critical Analysis of Structural Trade-offs

- Solubility vs. Permeability : Carboxamides (target) balance solubility and permeability better than esters (lipophilic) or carboxylic acids (ionized).

- Target Interactions : Adamantyl (Compound 52) and cyclopropyl (Compound 7f) groups enhance hydrophobic interactions but may reduce aqueous solubility.

Biological Activity

2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide is a heterocyclic compound belonging to the quinoline family. Its unique structure, characterized by a chloromethyl group and a carboxamide functional group, positions it as a significant candidate in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- IUPAC Name: 2-(chloromethyl)-4-oxo-1H-quinoline-6-carboxamide

- Molecular Formula: C11H9ClN2O2

- Molecular Weight: 236.65 g/mol

- CAS Number: 946755-57-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptor activities, influencing physiological responses.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including mycobacteria. |

| Anticancer | Demonstrates cytotoxic effects in cancer cell lines, potentially through apoptosis induction. |

| Antiviral | Shows promise in inhibiting viral replication in specific assays. |

| Anti-inflammatory | May reduce inflammation through modulation of cytokine release and other pathways. |

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of substituted quinoline derivatives, including this compound. It was found that this compound exhibited significant activity against Mycobacterium tuberculosis and other mycobacterial species when compared to standard treatments like isoniazid and pyrazinamide .

Anticancer Potential

Research has highlighted the anticancer potential of quinoline derivatives. Specifically, compounds similar to this compound were tested against various cancer cell lines, showing notable cytotoxicity that suggests a mechanism involving apoptosis .

Inhibition of Photosynthetic Electron Transport

In another investigation focusing on the inhibition of photosynthetic electron transport (PET), certain quinoline derivatives were synthesized and tested for their efficacy. The results indicated that these compounds could significantly inhibit PET in spinach chloroplasts, suggesting potential applications in herbicide development .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 2-(Chloromethyl)-4-oxo-1,4-dihydro... | Antimicrobial, anticancer |

| N-Cycloheptylquinoline-2-carboxamide | Higher activity against M. tuberculosis |

| N-(2-Pyrrolidinyl)quinoline | Effective against M. kansasii and M. avium paratuberculosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(Chloromethyl)-4-oxo-1,4-dihydro-6-quinolinecarboxamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with chloromethylating agents. Key steps involve activating the carboxylic acid using HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and TEA (triethylamine) as a base, followed by 12-hour room-temperature reactions. Intermediates are validated via melting point analysis, -NMR, and mass spectrometry (MS) to confirm structural integrity .

- Critical Parameters : Stoichiometric ratios (e.g., 1.5 mol equivalents of amino acids) and solvent selection (e.g., dichloromethane or DMF) significantly impact yields.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR : - and -NMR identify substituent positions (e.g., chloromethyl and carboxamide groups) and confirm aromatic proton environments .

- IR Spectroscopy : Detects carbonyl stretches (1700–1730 cm) and N–H bending modes (~3300 cm) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Q. What preliminary biological screening methods are used to assess its activity?

- Antimicrobial Assays : Disk diffusion and MIC (minimum inhibitory concentration) tests on bacterial strains (e.g., E. coli, S. aureus) via Mueller Hinton agar cultures .

- Anticancer Screening : MTT assays using human cancer cell lines (e.g., HepG2, MCF-7) to measure IC values .

Advanced Research Questions

Q. How can synthetic efficiency be improved using green chemistry principles?

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 1 hour (250°C in diphenyl ether) with yields >90% .

- Solvent Optimization : Ethylene glycol or ionic liquids minimize byproducts and enable direct crystallization .

- Catalysis : AlCl-catalyzed cyclization improves regioselectivity for chloromethyl-substituted derivatives .

Q. How are contradictions in biological activity data resolved across studies?

- Case Example : Discrepancies in MIC values may arise from bacterial strain variability. Solutions include:

- Standardized Protocols : Use CLSI (Clinical Laboratory Standards Institute) guidelines for disk diffusion .

- SAR Analysis : Modify substituents (e.g., replacing chloromethyl with fluorophenyl groups) to enhance potency against resistant strains .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester derivatives) improves oral bioavailability .

- Salt Formation : Hydrochloride salts enhance aqueous solubility for intravenous administration .

Q. How do computational models aid in understanding its mechanism of action?

- Molecular Docking : Identifies binding interactions with targets like DNA gyrase (antibacterial) or Axl kinase (anticancer) .

- QSAR Studies : Correlates substituent electronegativity (e.g., Cl vs. F) with inhibitory activity using Hammett constants .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.